molecular formula C32H37N8O4- B12330550 N-[[4-[[5-[(3-amino-3-oxopropyl)-pyridin-2-ylcarbamoyl]-1-methylbenzimidazol-2-yl]methylamino]phenyl]iminomethyl]-N-hexylcarbamate

N-[[4-[[5-[(3-amino-3-oxopropyl)-pyridin-2-ylcarbamoyl]-1-methylbenzimidazol-2-yl]methylamino]phenyl]iminomethyl]-N-hexylcarbamate

Cat. No.: B12330550
M. Wt: 597.7 g/mol
InChI Key: PIVJTDUORBRWFD-UHFFFAOYSA-M
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Description

N-[[4-[[5-[(3-amino-3-oxopropyl)-pyridin-2-ylcarbamoyl]-1-methylbenzimidazol-2-yl]methylamino]phenyl]iminomethyl]-N-hexylcarbamate is a complex organic compound with a molecular formula of C32H38N8O4 and a molecular weight of 598.70 g/mol . This compound is known for its intricate structure, which includes a benzimidazole core, a pyridine ring, and a carbamate group. It is often used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C32H37N8O4-

Molecular Weight

597.7 g/mol

IUPAC Name

N-[[4-[[5-[(3-amino-3-oxopropyl)-pyridin-2-ylcarbamoyl]-1-methylbenzimidazol-2-yl]methylamino]phenyl]iminomethyl]-N-hexylcarbamate

InChI

InChI=1S/C32H38N8O4/c1-3-4-5-8-18-39(32(43)44)22-36-25-13-11-24(12-14-25)35-21-30-37-26-20-23(10-15-27(26)38(30)2)31(42)40(19-16-28(33)41)29-9-6-7-17-34-29/h6-7,9-15,17,20,22,35H,3-5,8,16,18-19,21H2,1-2H3,(H2,33,41)(H,43,44)/p-1

InChI Key

PIVJTDUORBRWFD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCN(C=NC1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)N)C4=CC=CC=N4)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[[5-[(3-amino-3-oxopropyl)-pyridin-2-ylcarbamoyl]-1-methylbenzimidazol-2-yl]methylamino]phenyl]iminomethyl]-N-hexylcarbamate typically involves multiple steps, starting with the preparation of the benzimidazole coreThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The process is optimized to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[[4-[[5-[(3-amino-3-oxopropyl)-pyridin-2-ylcarbamoyl]-1-methylbenzimidazol-2-yl]methylamino]phenyl]iminomethyl]-N-hexylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-[[4-[[5-[(3-amino-3-oxopropyl)-pyridin-2-ylcarbamoyl]-1-methylbenzimidazol-2-yl]methylamino]phenyl]iminomethyl]-N-hexylcarbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-[[5-[(3-amino-3-oxopropyl)-pyridin-2-ylcarbamoyl]-1-methylbenzimidazol-2-yl]methylamino]phenyl]iminomethyl]-N-hexylcarbamate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and carbamate-containing molecules. Examples include:

Uniqueness

N-[[4-[[5-[(3-amino-3-oxopropyl)-pyridin-2-ylcarbamoyl]-1-methylbenzimidazol-2-yl]methylamino]phenyl]iminomethyl]-N-hexylcarbamate is unique due to its specific combination of functional groups and its potential for diverse scientific applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

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